Fluoropropranolol

Description

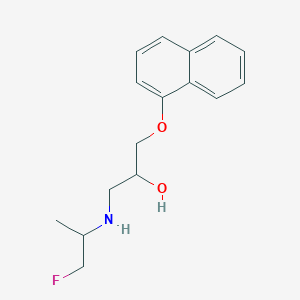

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20FNO2 |

|---|---|

Molecular Weight |

277.33 g/mol |

IUPAC Name |

1-(1-fluoropropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C16H20FNO2/c1-12(9-17)18-10-14(19)11-20-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3 |

InChI Key |

WJUSDWNKAATRHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CF)NCC(COC1=CC=CC2=CC=CC=C21)O |

Synonyms |

fluoropropranolol |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Aspects of Fluoropropranolol

Strategies for Fluoropropranolol Synthesis

The synthesis of this compound for PET imaging involves complex procedures to incorporate a short-lived positron-emitting radionuclide into the target molecule efficiently and with high purity. The strategies are often tailored to the specific radionuclide ([18F] or [11C]) and the need for stereospecific isomers.

The biological activity of propranolol (B1214883) and its derivatives is known to reside primarily in the S-isomer. For instance, (S)-(−)-propranolol is significantly more active than its (R)-(+)-enantiomer. This makes the enantioselective synthesis of the individual R- and S-isomers of [18F]this compound crucial for accurate pharmacological studies.

A key strategy for preparing the S- and R-isomers of [18F]this compound involves the reductive alkylation of the corresponding optically pure amino alcohol precursors. This method allows for the stereochemistry to be controlled by starting with enantiomerically pure materials, leading to the desired [18F]-labeled isomer with high enantiomeric excess. This approach ensures that the resulting radiotracer's biological activity can be attributed to a specific stereoisomer, which is critical for interpreting PET imaging data related to receptor binding.

Reductive alkylation is a primary method for the radiosynthesis of the S- and R-isomers of [18F]this compound. The procedure involves reacting the appropriate amino alcohol precursor with an [18F]-labeled aldehyde or ketone in the presence of a reducing agent. This reaction forms a new carbon-nitrogen bond, incorporating the fluorine-18 (B77423) label into the isopropylamino group of the propranolol structure. This radiosynthesis route has been shown to provide the final product in reasonable yields, suitable for preclinical research. akjournals.com

While [18F]this compound has been successfully synthesized, the development of carbon-11 (B1219553) labeled analogues also presents a viable path for PET tracer development. Although literature specifically detailing [11C]this compound is scarce, considerations can be drawn from the synthesis of [11C]propranolol. akjournals.com The synthesis of [11C]propranolol has been achieved by reacting 1-amino-3-(1-naphtyloxy)-2-propanol with [11C]acetone. akjournals.com This is followed by the reduction of the resulting imine with sodium cyanoborohydride to form the N-isopropyl group labeled with carbon-11. akjournals.com

For a hypothetical [11C]this compound analogue, a similar strategy could be envisioned. The primary challenge would be the rapid and efficient synthesis of a suitable [11C]-labeled alkylating agent (like [11C]acetone) and its subsequent reaction with a fluorinated precursor under the time constraints of the carbon-11 half-life (approximately 20.4 minutes). The synthesis must be highly optimized to achieve sufficient molar activity for PET imaging.

Radiochemical Yields, Purity Assessment, and Molar Activity

The quality of a radiotracer is defined by several key parameters: radiochemical yield, purity, and molar activity. For the synthesis of [18F]this compound via reductive alkylation, these parameters have been characterized to ensure its suitability for in vivo studies. akjournals.com

The radiosynthesis provides a radiochemical yield of approximately 25%. akjournals.com Purity is a critical aspect, with both radiochemical and enantiomeric purity being important. The process yields a product with an enantiomeric excess of 99%, confirming the effectiveness of the enantioselective synthesis. akjournals.com Molar activity, which is the ratio of radioactivity to the total amount of the compound, is reported to be between 1-3 Ci/µmol. akjournals.com High molar activity is essential for receptor imaging studies to ensure that the injected mass of the compound is low enough to avoid pharmacological effects.

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield | ~25% | akjournals.com |

| Enantiomeric Excess | 99% | akjournals.com |

| Molar Activity (Specific Activity) | 1-3 Ci/µmol | akjournals.com |

Impact of Stereochemistry on Radiolabeled Isomer Characterization

Stereochemistry plays a profound role in the pharmacological profile of this compound, and thus in the characterization and application of its radiolabeled isomers. The differential binding affinity of the R- and S-isomers to the β2-adrenergic receptor is a clear indicator of this impact. The S-isomer exhibits a significantly higher affinity, with a dissociation constant (Kd) of 0.5 nM, compared to the R-isomer's Kd of 2.5 nM. akjournals.com

This five-fold difference in binding affinity underscores the necessity of using enantiomerically pure radiotracers. When using these isomers in biodistribution studies, the difference in their behavior provides evidence for receptor-mediated uptake in tissues rich in β-adrenergic receptors. akjournals.com The distinct biological properties of each isomer mean that characterization must be performed on the separated, pure enantiomers to correctly interpret PET imaging results and to accurately quantify receptor density and engagement. akjournals.com

Molecular and Receptor Pharmacology of Fluoropropranolol: Preclinical Investigations

In Vitro Characterization of Beta-Adrenergic Receptor Binding

The initial characterization of a novel compound's pharmacological profile begins with in vitro studies to determine its interaction with its intended molecular targets. For fluoropropranolol, a derivative of the well-known beta-blocker propranolol (B1214883), these investigations focus on its binding characteristics to beta-adrenergic receptors (β-ARs). These studies are fundamental to understanding its potency, selectivity, and mechanism of action at a molecular level.

Receptor binding affinity is a critical measure of the strength of the interaction between a ligand, such as this compound, and its receptor. This is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher binding affinity.

Preclinical studies involving radiolabeled isomers of this compound have provided specific data on these constants. In one key study, the S and R isomers of [¹⁸F]-fluoropropranolol were synthesized to evaluate their binding properties. The investigation revealed distinct binding affinities for the β2-adrenergic receptor. The S-isomer demonstrated a high affinity with a dissociation constant in the nanomolar range, indicating a strong and specific interaction with the receptor. nih.gov The R-isomer also bound to the receptor, but with a lower affinity. nih.gov

These findings highlight the importance of stereochemistry in the molecular interaction between this compound and its target receptor. The differing affinities of the S and R isomers underscore that the specific three-dimensional arrangement of the molecule is crucial for optimal receptor binding. osu.edu

Dissociation Constants (Kd) of this compound Isomers for the β2-Adrenergic Receptor

| Isomer | Dissociation Constant (Kd) in nM | Source |

|---|---|---|

| S-[¹⁸F]-fluoropropranolol | 0.5 | nih.gov |

| R-[¹⁸F]-fluoropropranolol | 2.5 | nih.gov |

The beta-adrenergic receptor family comprises several subtypes, with β1 and β2 being the most clinically relevant for cardiovascular and pulmonary pharmacology. nih.govnih.gov While the parent compound, propranolol, is known for its non-selective blockade of both β1 and β2 receptors, fluorinated analogs have been investigated for potential subtype selectivity. nih.gov

Research into fluoroaromatic beta-receptor ligands has shown that stereochemistry plays a significant role in selectivity. The (S)-enantiomer of a fluoronaphthyloxypropanolamine, the class to which this compound belongs, was found to be approximately five-fold more selective for β2-adrenoceptors than for β1-receptors. osu.edu This suggests that the fluorine substitution on the aromatic ring, combined with the specific stereoisomeric form, can shift the binding preference toward the β2 subtype. This level of selectivity is an important characteristic, as it can influence the therapeutic profile of the compound.

The determination of binding affinities (Ki) and selectivity profiles for compounds like this compound relies on sophisticated in vitro techniques, most notably competitive binding assays. These assays are the gold standard for quantifying the interaction of a non-labeled compound with a receptor by measuring its ability to displace a known radiolabeled ligand.

A common methodology involves incubating a constant concentration of a high-affinity radioligand (e.g., [³H]dihydroalprenolol, a non-selective β-AR antagonist) and receptor-containing membranes with increasing concentrations of the unlabeled test compound (the "competitor," such as this compound). The receptor source can be tailored to investigate subtype selectivity; for instance, turkey erythrocyte membranes are often used as a source of β1-receptors, while rat erythrocyte membranes can be used for β2-receptors.

As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptors. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, typically via rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the amount of bound radioligand, is then quantified. The data are plotted as the percentage of bound radioligand against the logarithm of the competitor concentration, generating a sigmoidal inhibition curve. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the inhibition constant (Ki) for the test compound, which reflects its affinity for the receptor.

Pharmacological Evaluation in Isolated Tissue and Cell Systems (Preclinical)

Following the characterization of molecular binding, preclinical studies progress to evaluating the functional effects of a compound in isolated biological systems. These experiments aim to determine whether the compound acts as an antagonist (blocking the receptor's function) or an agonist (activating it) and to quantify its potency in a more physiologically relevant context than a simple binding assay.

For beta-adrenergic ligands like this compound, these evaluations would typically be conducted in isolated tissues known to be rich in β-ARs or in cell lines genetically engineered to express specific receptor subtypes. For example, the antagonist effects on β1-receptors are often studied using isolated cardiac muscle preparations, where blockade of the receptor leads to a reduction in the force and rate of contraction stimulated by a β-agonist. Effects on β2-receptors are commonly assessed using isolated airway smooth muscle (e.g., tracheal strips), where antagonism would prevent agonist-induced relaxation.

While in vivo biodistribution studies in rats have shown that [¹⁸F]-fluoropropranolol demonstrates receptor-mediated uptake in tissues rich in beta-adrenergic receptors, detailed reports on its specific functional activity in isolated tissue or cell systems were not prevalent in the reviewed literature. nih.gov The existing data focuses primarily on its synthesis and binding characteristics, which form the essential foundation for subsequent functional and in vivo pharmacological assessments. nih.gov

Preclinical Imaging and in Vivo Evaluation of Fluoropropranolol As a Radiotracer

Biodistribution Studies in Animal Models

Biodistribution studies are fundamental to understanding how a radiolabeled compound distributes throughout the body and accumulates in various organs. These studies provide insights into target engagement and potential off-target effects.

Ex vivo biodistribution studies of [¹⁸F]-fluoropropranolol have been conducted in rodents, such as conscious male Sprague-Dawley rats, to determine its uptake and retention in different organs. acs.org These studies involve administering the radiotracer and, at various time points, examining the radioactivity concentration in dissected tissues.

In these studies, both the (2S) and (2R) enantiomers of fluoropropranolol were assessed. At 5 minutes post-injection, the whole heart uptake for (2S)-[¹⁸F]this compound was 0.59% of the injected dose per gram of tissue (% ID/g), while the (2R)-enantiomer showed an uptake of 0.51% ID/g. acs.org This indicates a modest initial uptake in the heart. However, the tracers exhibited rapid clearance from all examined regions. acs.org For instance, bone uptake was minimal for both tracers, measuring 0.18% and 0.25% ID/g for the (2S) and (2R) forms, respectively, at 60 minutes post-injection. acs.org

The general trend observed with many radiolabeled compounds is an initial high concentration in well-perfused organs like the liver, kidneys, and lungs, followed by redistribution or clearance. nih.gov For example, in studies with other compounds, the liver often shows the highest initial uptake. nih.gov While detailed time-course data for all organs with this compound is limited in the provided context, the rapid washout from target tissues like the brain and heart is a notable characteristic. acs.org

Interactive Table: Organ Uptake of [¹⁸F]this compound Enantiomers in Rats (5 min post-injection)

| Enantiomer | Organ | Uptake (% ID/g) |

|---|---|---|

| (2S)-[¹⁸F]this compound | Heart | 0.59 |

| (2R)-[¹⁸F]this compound | Heart | 0.51 |

Interactive Table: Bone Uptake of [¹⁸F]this compound Enantiomers in Rats (60 min post-injection)

| Enantiomer | Organ | Uptake (% ID/g) |

|---|---|---|

| (2S)-[¹⁸F]this compound | Bone | 0.18 |

| (2R)-[¹⁸F]this compound | Bone | 0.25 |

A crucial aspect of evaluating a radiotracer is determining its specific binding to the target receptor versus its non-specific binding to other tissues or plasma proteins. plos.orgnih.gov High non-specific binding can obscure the specific signal from the target, rendering the tracer ineffective for imaging. sartorius.com

For this compound, studies have indicated that it suffers from high non-specific binding. nih.govresearchgate.net This is a significant challenge, as the goal is to visualize beta-adrenergic receptors (β-ARs). One common method to assess non-specific binding is to compare the uptake of the active (S)-enantiomer with the less active (R)-enantiomer. acs.org In the case of this compound, both the (2S) and (2R) enantiomers showed similar uptake and rapid clearance from the brain, suggesting a lack of specific binding. acs.org

This high non-specific binding has been a recurring issue for several potential β-AR radiotracers. researchgate.net For instance, [¹¹C]ICI 118,551 also failed in preclinical studies due to high non-specific binding. nih.govresearchgate.net The lipophilicity of a compound can influence its non-specific binding; while increased lipophilicity can improve brain uptake, it can also lead to higher non-specific interactions. acs.org The log P value of +2.12 at pH 7.4 for [¹⁸F]this compound indicates its lipophilic nature, which may contribute to its non-specific binding profile. researchgate.net

Positron Emission Tomography (PET) Applications in Animal Research

PET is a powerful non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. mdpi.com The development of effective PET radiotracers for β-ARs has been a long-standing goal in neuroscience and cardiology research.

While this compound has been investigated for cardiac imaging, its utility has been limited. The density of β-ARs is high in the heart, making it a key target for imaging in cardiovascular diseases. revespcardiol.org Successful PET imaging of myocardial β-ARs has been achieved with other radiotracers, such as [¹⁸F]-(S)-fluorocarazolol, which has a very high affinity for the receptor. nih.gov

For this compound, the modest uptake and rapid washout observed in biodistribution studies present challenges for effective PET imaging of the heart. acs.org Although some uptake is present, the signal may not be sufficiently high or retained long enough to allow for clear and quantifiable images of β-AR density. The development of β-AR radioligands for cardiac imaging has seen more success with other compounds like (S)-[¹¹C]CGP 12177 and (S)-[¹¹C]CGP 12388, which are used in clinical studies. researchgate.net

Imaging β-ARs in the brain presents a significant set of challenges, primarily related to the blood-brain barrier (BBB) and non-specific binding. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.govmdpi.com For a PET radiotracer to be effective for brain imaging, it must be able to cross the BBB in sufficient quantities. drughunter.com

This compound was designed with increased lipophilicity to improve its brain penetration compared to less lipophilic compounds. acs.org Indeed, initial studies showed good brain uptake, with values between 0.8% and 1.3% ID/g in all brain regions at 5 minutes post-injection in rats. acs.org However, this promising brain entry was negated by two major issues: rapid washout and high non-specific binding. acs.orgnih.gov

Despite adequate initial uptake, the tracer was quickly cleared from all brain regions, including those with high densities of β-ARs like the striatum and frontal cortex. acs.orgmdpi.com Furthermore, there was no discernible difference in uptake between regions with high and low β-AR density, which is a classic indicator of high non-specific binding. acs.org This lack of specific binding in the brain has been a significant hurdle for [¹⁸F]this compound and has precluded its use for cerebral PET studies. acs.orgnih.gov

Comparative Analysis with Other Preclinical Beta-Adrenergic Receptor Radioligands

The development of PET radiotracers for β-ARs has been a field of extensive research, with numerous compounds being synthesized and evaluated. A comparative analysis places the findings with this compound in a broader context.

Many early attempts to develop β-AR PET ligands for brain imaging faced similar challenges. For example, [¹¹C]propranolol, despite being a well-known β-blocker, showed high non-specific binding in vivo. mdpi.com Similarly, [¹¹C]ICI 118,551, a β₂-selective antagonist, also failed due to high non-specific binding in rats. nih.govresearchgate.net

In contrast, some radiotracers have shown more promise. [¹¹C]bisoprolol, a β₁-selective ligand, demonstrated some specific binding in the pituitary but not in other brain regions. researchgate.netresearchgate.net S-[¹⁸F]fluoroethylcarazolol showed accumulation in the rat brain that reflected β-AR binding. nih.gov However, a significant breakthrough came with S-1'-[¹⁸F]fluorocarazolol, which was able to visualize β-ARs in the human brain. mdpi.com Unfortunately, this compound was found to be mutagenic in the Ames test, preventing its further clinical use. mdpi.com

The journey to find a suitable PET radiotracer for cerebral β-ARs highlights the complex interplay of factors required for success: sufficient lipophilicity to cross the BBB, high affinity and selectivity for the target receptor, low non-specific binding, and appropriate in vivo kinetics. researchgate.net While [¹⁸F]this compound successfully addressed the issue of brain penetration through increased lipophilicity, it ultimately failed due to the persistent problems of rapid washout and high non-specific binding, a fate shared by many of its predecessors. acs.orgresearchgate.net

Interactive Table: Comparison of Preclinical Beta-Adrenergic Receptor Radioligands

| Radioligand | Target Selectivity | Key Preclinical Finding | Reference |

|---|---|---|---|

| [¹⁸F]this compound | Non-selective | Good brain penetration but high non-specific binding and rapid washout. | acs.orgnih.govresearchgate.net |

| [¹¹C]Propranolol | Non-selective | High non-specific binding in vivo. | mdpi.com |

| [¹¹C]ICI 118,551 | β₂-selective | Failed due to high non-specific binding. | nih.govresearchgate.net |

| [¹¹C]Bisoprolol | β₁-selective | Some specific binding in pituitary, but not other brain regions. | researchgate.netresearchgate.net |

| S-[¹⁸F]Fluoroethylcarazolol | Non-selective | Brain accumulation reflected β-AR binding in rats. | nih.gov |

| S-1'-[¹⁸F]Fluorocarazolol | Non-selective | Visualized β-ARs in the human brain, but was found to be mutagenic. | mdpi.com |

| (S)-[¹¹C]CGP 12177 | Non-selective | Successful for cardiac imaging in clinical studies. | researchgate.net |

Advanced Analytical and Characterization Techniques in Fluoropropranolol Research

Chromatographic Techniques for Purification and Enantiomeric Separation (e.g., Chiral HPLC)

Chromatographic methods are indispensable for the purification and analysis of fluoropropranolol. researchgate.net High-performance liquid chromatography (HPLC) is a key technique used for these purposes. researchgate.net Given that this compound is a chiral compound, its enantiomers can exhibit different pharmacological activities. csfarmacie.cz This necessitates their separation and analysis, which is accomplished using chiral HPLC. csfarmacie.czphenomenex.com

Chiral HPLC utilizes a chiral stationary phase (CSP) to resolve enantiomers. phenomenex.com The separation is based on the differential interactions between the enantiomers and the CSP, which leads to different retention times. phenomenex.comregistech.com The choice of CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. researchgate.net For beta-blockers, which are structurally related to this compound, polysaccharide-based CSPs are commonly employed. nih.gov

The development of a chiral HPLC method involves screening various columns and mobile phases to find the optimal conditions for separation. Modifiers such as acids (e.g., acetic acid) and bases (e.g., triethylamine (B128534) or diethylamine) are often added to the mobile phase to improve the resolution of the enantiomers. nih.gov

Table 1: Example of Chiral HPLC Parameters for Beta-Blocker Enantioseparation

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Chirobiotic V (Vancomycin-based) | nih.gov |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Column Temperature | 45 °C | nih.gov |

This table illustrates typical conditions for separating beta-blocker enantiomers and serves as a model for the separation of this compound enantiomers.

Spectroscopic Methods for Structural Confirmation and Purity Control in Radiochemistry

Spectroscopic techniques are vital for the structural elucidation and purity assessment of newly synthesized compounds, including radiolabeled this compound. numberanalytics.com In radiochemistry, these methods confirm that the desired radioligand has been produced and is free from impurities that could interfere with subsequent biological studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of the non-radioactive ("cold") this compound standard. It provides detailed information about the arrangement of atoms within the molecule.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized this compound. researchgate.net High-resolution mass spectrometry can provide the exact molecular formula, further confirming the identity of the compound. In the context of radiolabeled compounds, MS can help to identify both the labeled product and any potential non-labeled precursors or byproducts.

Gamma Spectroscopy is essential for the quality control of radiolabeled compounds like [¹⁸F]this compound. This technique is used to identify the specific radionuclide (in this case, Fluorine-18) and to quantify its radioactivity. It also helps to ensure the radiochemical purity by detecting any radioactive impurities.

Table 2: Spectroscopic Techniques in this compound Analysis

| Technique | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation of non-radioactive standard | Chemical environment of atoms, molecular connectivity |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight, elemental composition (with HR-MS) |

| LC-MS | Separation and Identification of Components | Retention time, molecular weight of individual components in a mixture |

| Gamma Spectroscopy | Radionuclide Identification and Quantification | Energy spectrum of gamma emissions, radioactivity levels |

Quantitative Autoradiography and Ex Vivo Binding Studies

Quantitative autoradiography is an in vitro technique used to visualize and measure the distribution and density of radioligand binding sites in tissue sections. ki.se Ex vivo binding studies involve administering a compound to a living organism, after which tissues are removed and analyzed to determine the extent and location of radioligand binding. psychogenics.com

In the context of this compound research, these techniques are used to assess its binding to specific targets, such as β-adrenergic receptors. For these studies, a radiolabeled version of this compound, such as [¹⁸F]this compound, is used.

The general procedure for quantitative autoradiography involves:

Preparing thin tissue sections from a region of interest (e.g., heart or lung tissue).

Incubating these sections with the radiolabeled this compound.

Washing the sections to remove any unbound radioligand.

Exposing the sections to a radiation-sensitive film or a digital detector system.

Analyzing the resulting image to quantify the amount of bound radioligand in different anatomical structures. umich.edu

Ex vivo binding studies with [¹⁸F]this compound have been conducted in animal models to evaluate its potential as a PET imaging agent. researchgate.net In these studies, the radioligand is administered to the animal, and after a specific time, the animal is euthanized, and organs are harvested. The amount of radioactivity in different tissues is then measured to determine the biodistribution of the compound. researchgate.net These studies have indicated that while there is uptake in target organs like the lungs and heart, a significant portion of this uptake can be due to non-specific binding, which is a critical consideration in the development of a successful radioligand. researchgate.net

The data from these studies can be quantified by measuring the radioactivity in tissue homogenates or by using autoradiography on the excised tissues. diva-portal.org The binding can be expressed in terms of radioactivity per unit of tissue mass or area. diva-portal.org

Current Limitations and Future Research Directions for Fluoropropranolol As a Research Probe

While fluoropropranolol has been a subject of interest in the study of beta-adrenergic receptors (β-ARs), its utility as a research probe is hampered by several limitations. Addressing these challenges through innovative strategies is crucial for advancing our understanding of β-AR function in both normal physiology and disease states.

Q & A

Q. What are the primary metabolic pathways of fluoropropranolol (FPR) in hepatic models, and how can they be experimentally validated?

this compound undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, producing hydroxylated and desisopropyl metabolites . To validate these pathways:

- Methodology : Use in vitro microsomal assays with human liver microsomes, NADPH regeneration systems, and LC-MS/MS to identify metabolites. For example, details the use of HPLC to separate regioisomers like hydroxytrithis compound (OHTFP) and quantify their formation rates .

- Validation : Compare metabolic profiles with CYP-specific inhibitors (e.g., quinidine for CYP2D6) or recombinant enzymes. Table 1 in provides kinetic parameters (, ) for metabolite formation, enabling quantitative validation .

Q. What synthetic strategies ensure high purity of this compound derivatives for pharmacokinetic studies?

Fluorinated analogs of propranolol are synthesized via nucleophilic substitution or fluorination of precursor molecules. Key steps include:

- Synthesis : Use isotopically labeled fluorine (e.g., ) for radiolabeling in PET imaging studies, as described in for analogs like fluorocarazolol (FCA) .

- Purification : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and validate purity via NMR ( spectra) and mass spectrometry. emphasizes the importance of characterizing partition coefficients (logP) to assess lipophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s binding affinity data across in vitro assays?

Conflicting binding affinity results often arise from assay-specific conditions (e.g., membrane composition, temperature). To address this:

- Standardization : Use radioligand displacement assays (e.g., -CGP12177) with consistent buffer systems (pH 7.4, 37°C). highlights variations in β-adrenoceptor binding due to fluorination position .

- Cross-validation : Compare data across multiple methods (e.g., surface plasmon resonance vs. functional cAMP assays). For example, reports divergent values for FPR analogs depending on the assay’s endpoint (binding vs. inhibition) .

Q. What experimental designs optimize the study of this compound’s tissue distribution kinetics while minimizing confounding variables?

- Crossover Design : Use paired animal studies with staggered dosing and washout periods to control inter-individual variability. Incorporate tissue-specific tracers (e.g., -FPR) to quantify distribution.

- Analytical Rigor : Apply physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like blood flow rates and tissue:plasma partition coefficients. notes the challenges of achieving sufficient brain penetration due to FPR’s lipophilicity .

Data Contradiction and Analysis

Q. How should researchers address conflicting evidence on this compound’s CYP isoform selectivity?

- Hypothesis Testing : Conduct inhibition studies with isoform-specific probes (e.g., furafylline for CYP1A2) in human hepatocytes. demonstrates that FPR’s metabolism shifts from CYP2D6 to CYP1A2 in the presence of competitive substrates .

- Meta-analysis : Pool data from multiple studies (Table 2 in ) to calculate weighted mean values and identify outliers .

Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial evaluating this compound’s β-blockade efficacy?

- Population (P) : Hypertensive patients with CYP2D6 polymorphisms.

- Intervention (I) : Oral FPR (10 mg/day) vs. Comparison (C) : Propranolol (40 mg/day).

- Outcome (O) : Change in systolic BP at 12 weeks.

- Time (T) : 6-month follow-up.

This aligns with ’s recommendation for PICOT-structured questions to clarify study scope .

Tables Referenced

| Parameter | This compound (FPR) | Propranolol (P) | Source |

|---|---|---|---|

| (CYP2D6) | 12.5 µM | 8.2 µM | |

| LogP (octanol:water) | 1.98 | 1.16 | |

| NMR | -118 ppm | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.